2-amino-N-methylquinoline-6-sulfonamide
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Overview
Description
2-amino-N-methylquinoline-6-sulfonamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . The presence of the sulfonamide group in this compound enhances its potential for various pharmacological activities.
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-methylquinoline-6-sulfonamide are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
this compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of the enzymes, leading to changes in the biological processes they regulate .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of normal cellular processes in bacteria, leading to their inability to grow and reproduce. This results in the effective treatment of bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption and metabolism. Additionally, factors such as pH and temperature can impact its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methylquinoline-6-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . This reaction is typically carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions utilizing microwave and ultraviolet irradiation, can be employed to achieve greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methylquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
2-amino-N-methylquinoline-6-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-methylquinoline-6-sulfonamide
- 6-amino-2-methylquinoline
- 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile
Uniqueness
2-amino-N-methylquinoline-6-sulfonamide is unique due to the presence of both the amino and sulfonamide groups, which enhance its potential for various pharmacological activities. The combination of these functional groups allows for diverse chemical reactivity and biological applications, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-amino-N-methylquinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-12-16(14,15)8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6,12H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGZOAOWTAMRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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